4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid
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Overview
Description
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid is a complex organic compound with the molecular formula C17H14O4S3 This compound is characterized by the presence of a thiocarbonyl group flanked by two sulfanediyl groups, which are further connected to benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonyl and sulfanediyl groups under controlled conditions. One common method involves the use of carbon disulfide and formaldehyde in the presence of a base to form the thiocarbonylbis(sulfanediyl) intermediate, which is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to thiols or other reduced forms.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiocarbonyl derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid involves its interaction with molecular targets through its thiocarbonyl and sulfanediyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzamide: Similar structure but with amide groups instead of carboxylic acids.
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))diphenol: Contains phenol groups instead of carboxylic acids.
Properties
CAS No. |
501950-24-9 |
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Molecular Formula |
C17H14O4S3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
VRJVALSGBACSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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